1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidone core substituted with a 3,4-dimethoxyphenethyl group at the N1 position and a carboxylic acid moiety at the C3 position. Its molecular formula is C₁₅H₁₉NO₅ (molecular weight: 293.32 g/mol), with a CAS registry number listed as sc-332685 in commercial catalogs .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-4-3-10(7-13(12)21-2)5-6-16-9-11(15(18)19)8-14(16)17/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAMXSEAKOBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381499 | |
| Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85263-80-5 | |
| Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrolidinone Ring Formation
The pyrrolidinone core is synthesized via intramolecular cyclization of a γ-aminobutyric acid (GABA) derivative. A common precursor, itaconic acid , undergoes condensation with ammonia or amines to form the lactam structure.
Reaction Conditions :
Mechanism :
-
Itaconic acid reacts with ammonia to form a β-amino acid intermediate.
-
Intramolecular cyclization yields 5-oxopyrrolidine-3-carboxylic acid.
Purification :
Introduction of the 3,4-Dimethoxyphenethyl Group
The phenethyl side chain is introduced via N-alkylation or Buchwald–Hartwig coupling .
Method A: N-Alkylation
Starting Material : 5-Oxopyrrolidine-3-carboxylic acid.
Alkylating Agent : 2-(3,4-Dimethoxyphenyl)ethyl bromide or chloride.
Reaction Conditions :
Yield : ~50–70% (crude), requiring column chromatography (silica gel, ethyl acetate/hexane).
Method B: Coupling via Mitsunobu Reaction
Reagents :
Conditions :
Carboxylic Acid Functionalization
The carboxylic acid group is retained or introduced via oxidation or hydrolysis :
Oxidation of Alcohol Precursors :
Hydrolysis of Esters :
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization | Batch reactor (1–5 L) | Continuous flow reactor |
| Alkylation | 60–80°C, 24 h | Microwave-assisted, 120°C, 1 h |
| Purification | Column chromatography | Crystallization with seed particles |
| Catalyst Recovery | Not feasible | Pd/C filtration and reuse |
Cost Drivers :
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Price of 3,4-dimethoxyphenethyl bromide ($120–150/g at lab scale).
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Catalyst recycling efficiency (e.g., Pd in coupling reactions).
Analytical Validation of Intermediates and Final Product
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
Substitution Products: Halogenated derivatives, amines, or thioethers.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid. These compounds have shown effectiveness against a range of Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives demonstrated that certain modifications to the structure significantly enhanced antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Candida auris. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring could improve effectiveness against these pathogens .
Anticancer Properties
In addition to antimicrobial applications, this compound has been investigated for its anticancer potential. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
In vitro studies have shown that certain derivatives possess significant cytotoxicity against human lung cancer cells (A549). The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation. One notable derivative demonstrated higher cytotoxicity compared to standard chemotherapeutic agents .
Summary of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria and fungi, especially multidrug-resistant strains. |
| Anticancer Activity | Shows cytotoxic effects on various cancer cell lines, including A549 lung cancer cells. |
Mechanism of Action
The mechanism by which 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of 5-oxopyrrolidine derivatives are highly dependent on substituents attached to the phenyl ring. Key analogs and their characteristics are summarized below:
Table 1: Substituent Effects on Phenyl-Modified Analogs
Key Observations :
Modifications to the Pyrrolidine Core
The 5-oxopyrrolidine scaffold itself can be modified to alter pharmacokinetic profiles:
Table 2: Core-Modified Analogs
Key Observations :
- Esterification (e.g., ethyl ester in ) reduces polarity, improving membrane permeability but requiring metabolic activation to the carboxylic acid for activity.
- N1-Alkylation (e.g., methyl in ) simplifies synthesis but may reduce target engagement due to steric hindrance.
Antimicrobial and Anticancer Potential:
- The target compound and its 3,5-dichloro-2-hydroxyphenyl analog (Table 1) demonstrate broad-spectrum antimicrobial activity , with MIC values ≤8 µg/mL against Staphylococcus aureus and Candida albicans .
- Antioxidative activity is prominent in hydroxyl-substituted analogs (e.g., 2-OH in ), with IC₅₀ values <50 µM in DPPH radical scavenging assays.
- Cytotoxicity varies significantly: halogenated derivatives (e.g., 3,4-difluoro in ) show higher toxicity (H302 warning), while methoxy-substituted compounds exhibit better therapeutic indices .
Biological Activity
1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 85263-80-5) is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, leading to the formation of the pyrrolidine ring and the carboxylic acid functionality. Various synthetic routes have been explored to optimize yield and purity .
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer activity. For instance, studies using A549 human lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to controls. The following table summarizes key findings regarding the anticancer activity of related compounds:
The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance anticancer efficacy. For example, the introduction of halogen substituents like 3,5-dichloro significantly improved activity against A549 cells, reducing viability to as low as 21.2% .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated against various multidrug-resistant pathogens. The following table outlines the antimicrobial activity observed:
| Pathogen | MIC (µg/mL) | Activity Level | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | >128 | No Activity | |
| Escherichia coli | >128 | No Activity | |
| Staphylococcus aureus (MRSA) | <32 | Moderate Activity |
While some derivatives showed no significant antibacterial or antifungal activity, others demonstrated moderate effectiveness against specific strains, highlighting the need for further exploration of structural modifications to enhance efficacy.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Lung Cancer : In a controlled study involving A549 cells treated with various concentrations of this compound, a notable decrease in cell viability was observed at higher concentrations (100 µM), suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Resistance : A study focused on the compound's effectiveness against resistant strains of bacteria found that while some derivatives lacked activity against common pathogens, they could be modified to enhance their spectrum of action, particularly against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid?
- Methodology : A common approach involves reacting substituted aniline derivatives (e.g., 3,4-dimethoxyphenethylamine) with itaconic acid under reflux conditions in water, followed by cyclization and purification via recrystallization or column chromatography. For ester intermediates, catalytic sulfuric acid or other acid catalysts are employed for esterification .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH to avoid side products like lactam derivatives.
Q. How is this compound characterized structurally and chemically?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the pyrrolidone ring and substituents (e.g., 3,4-dimethoxyphenyl groups).
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1650 cm (pyrrolidone ring) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 305.78 g/mol observed vs. 305.78 calculated) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation at temperatures >80°C or under strong acidic/basic conditions .
- Storage : Store at 2–8°C in inert atmospheres to prevent oxidation of methoxy groups .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what methods validate it?
- Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) or employ asymmetric catalysis.
- Validation : X-ray crystallography or chiral HPLC confirms stereochemistry. For example, (3R)-configured analogs were resolved using chiral columns and verified via X-ray diffraction .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
- Approach :
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., PYCR1, a reductase linked to proline metabolism) .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes using GROMACS or AMBER .
Q. How can catalytic systems optimize the yield of this compound in large-scale reactions?
- Catalysts : Palladium (e.g., Pd(PPh)) or copper catalysts enhance coupling reactions for aryl-ethyl substituents.
- Solvent Systems : Mixed solvents (e.g., DMF:HO) improve reaction homogeneity and yield (up to 85% reported) .
Q. How should researchers address contradictions in spectral or biological activity data across studies?
- Case Example : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate using multiple techniques (e.g., 2D NMR, elemental analysis).
- Biological Assays : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
